![molecular formula C17H13F3O B12617442 4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one CAS No. 921932-38-9](/img/structure/B12617442.png)
4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one
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Overview
Description
4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one is an organic compound characterized by the presence of trifluoromethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one typically involves the reaction of trifluoroacetophenone with appropriate reagents under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the trifluoroacetophenone, followed by the addition of a suitable electrophile to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halides, nucleophiles, often in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Pharmaceutical Intermediates
4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of selective COX-II inhibitors, which are nonsteroidal anti-inflammatory drugs (NSAIDs) used to treat conditions such as osteoarthritis and rheumatoid arthritis. The trifluoromethyl group enhances the lipophilicity and biological activity of these compounds .
Case Study: Celecoxib Synthesis
A notable application is its role as an intermediate in the synthesis of celecoxib, a widely used COX-II inhibitor. The synthesis involves several steps where this compound is reacted with various reagents to yield celecoxib efficiently .
Material Science Applications
2. Development of Functional Materials
The compound's unique electronic properties make it suitable for developing functional materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to undergo charge transfer processes can be exploited in designing materials with enhanced electronic characteristics.
3. Photochemical Applications
Due to its structural characteristics, this compound can participate in photochemical reactions that lead to the formation of new compounds under UV light. This property is valuable in synthesizing complex organic molecules through photochemical pathways .
Data Table: Summary of Applications
Application Area | Description | Example Use Case |
---|---|---|
Medicinal Chemistry | Intermediate for synthesizing pharmaceuticals | Synthesis of celecoxib |
Material Science | Development of functional materials such as OLEDs and OPVs | Organic electronics |
Photochemistry | Participation in photochemical reactions | Synthesis of complex organic molecules |
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The phenyl groups can facilitate binding to aromatic residues in proteins, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-3-phenyl-2-butenoic acid
- 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid
- Ethyl 4,4,4-trifluoro-2-butynoate
Uniqueness
4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one is unique due to its specific combination of trifluoromethyl and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
4,4,4-Trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one is a fluorinated compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The molecular formula of this compound is C16H14F3O. The trifluoromethyl group contributes to its lipophilicity and reactivity, which may influence its biological interactions.
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their ability to interact with biological targets effectively. The presence of the phenyl and methyl groups in this compound may facilitate interactions with various biomolecules, including proteins and nucleic acids.
Anticancer Activity
A study by Yanchang Shen et al. demonstrated that fluorinated compounds can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds similar to this compound have shown promise in targeting cancer pathways by modulating signaling cascades involved in tumor growth .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Fluorinated compounds have been documented to exhibit increased potency against various microbial strains. For example, research has indicated that similar structures can disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Effects :
- Antimicrobial Assessment :
Data Tables
Properties
CAS No. |
921932-38-9 |
---|---|
Molecular Formula |
C17H13F3O |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-(3-methylphenyl)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C17H13F3O/c1-12-6-5-9-14(10-12)15(11-17(18,19)20)16(21)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
MXOUQGNAHXRAMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC(F)(F)F)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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